2-Amino-2-methylpentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methylpentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(2,7)5-8/h8H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNFARHWKXXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-2-methylpentan-1-ol synthesis methods
Advanced Synthesis Strategies for 2-Amino-2-methylpentan-1-ol ( -Methylnorvalinol)
Executive Summary
2-Amino-2-methylpentan-1-ol (also known as
This technical guide outlines two primary synthetic methodologies:
-
The Nitroaldol (Henry) Route: A scalable, industrial-grade approach utilizing nitroalkane chemistry.
-
The Amino Acid Reduction Route: A high-precision laboratory method ideal for accessing enantiomerically pure forms starting from
-methylnorvaline.
Method A: The Nitroaldol (Henry) Protocol
Best For: Bulk synthesis, racemic material production, scale-up.
This route relies on the Henry Reaction (nitroaldol condensation), exploiting the acidity of the
Phase 1: Synthesis of 2-Nitropentane
Commercial availability of 2-nitropentane is often limited compared to nitroethane or 2-nitropropane. A robust "green" synthesis involves the oxidation of 2-pentanone oxime.
-
Precursor: 2-Pentanone Oxime (prepared from 2-pentanone and hydroxylamine).
-
Reagents: 30% Hydrogen Peroxide (
), Catalyst (e.g., Sodium Tungstate or V-Mo-SBA-15). -
Mechanism: Oxidative denitrification.
Protocol:
-
Dissolve 2-pentanone oxime (1.0 eq) in methanol.
-
Add catalyst (
, 5 mol%). -
Add 30%
(4.0 eq) dropwise at 0°C, maintaining internal temp <10°C. -
Allow to warm to room temperature and stir for 24 hours. The solution will turn blue (formation of pseudonitrole intermediate) and then fade to yellow.
-
Extraction: Dilute with water, extract with dichloromethane (DCM), wash with sodium bisulfite (to remove excess oxidant), dry over
, and concentrate. -
Purification: Distillation (bp ~152°C at 760 mmHg).
Phase 2: Henry Reaction (Hydroxymethylation)
The 2-nitropentane is reacted with formaldehyde. Since 2-nitropentane has only one acidic
-
Reagents: 2-Nitropentane, Formaldehyde (37% aq) or Paraformaldehyde, NaOH (cat).
-
Product: 2-Methyl-2-nitropentan-1-ol.
Protocol:
-
Charge a reactor with 2-nitropentane (1.0 eq) and methanol (2 volumes).
-
Add Formaldehyde (37% aq, 1.2 eq).
-
Add NaOH (0.05 eq) as a 10% aqueous solution.
-
Heat to 40–50°C for 4–6 hours. Monitor disappearance of 2-nitropentane by GC.
-
Neutralization: Neutralize with dilute
to pH 6–7. -
Isolation: Strip methanol under vacuum. The product, 2-methyl-2-nitropentan-1-ol , separates as an oil. Wash with water and use directly in the next step (distillation is hazardous due to thermal instability of nitro alcohols).
Phase 3: Catalytic Hydrogenation
The nitro group is reduced to the primary amine using Raney Nickel or Palladium.
-
Catalyst: Raney Nickel (active) or 10% Pd/C.
-
Conditions: 50–100 psi
, 50–70°C.
Protocol:
-
Dissolve crude 2-methyl-2-nitropentan-1-ol in methanol.
-
Load into a high-pressure autoclave.
-
Add Raney Nickel (10 wt% loading, washed with methanol).
-
Pressurize with Hydrogen (500 psi / 35 bar) and heat to 60°C.
-
Stir vigorously until
uptake ceases (~4–8 hours). -
Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[1]
-
Final Purification: Fractional distillation under reduced pressure.
-
Target: 2-Amino-2-methylpentan-1-ol (Colorless viscous liquid).
-
Method B: The Amino Acid Reduction Route
Best For: High purity, specific enantiomers (if starting with chiral AA), laboratory scale.
This method reduces
Phase 1: Precursor Synthesis (Bucherer-Bergs)
If
-
Hydantoin Formation: 2-Pentanone +
+ KCN 5-methyl-5-propylhydantoin. -
Hydrolysis: Hydantoin +
(aq, reflux) -methylnorvaline (racemic). -
(Optional)Resolution: Enantio-separation via chiral HPLC or enzymatic resolution if (S)- or (R)- isomer is required.
Phase 2: Reduction with Lithium Aluminum Hydride ( )
Carboxylic acids are resistant to milder reducing agents like
Protocol:
-
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser. -
Reagent Prep: Suspend
(2.5 eq) in anhydrous THF (tetrahydrofuran). Cool to 0°C. -
Addition: Add
-methylnorvaline (1.0 eq) in portions (solid) or as a slurry in THF. Note: Gas evolution ( ) will be vigorous. -
Reaction: Warm to room temperature, then reflux for 12–18 hours. The sterically hindered carboxylate requires forcing conditions.
-
Quench (Fieser Method): Cool to 0°C.
-
Add
mL (where = grams of used). -
Add
mL 15% . -
Add
mL .[3]
-
-
Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through Celite.
-
Drying: Dry filtrate over
and concentrate in vacuo. -
Yield: Typically 85–95%.
Comparative Analysis
| Feature | Method A: Nitroaldol | Method B: Amino Acid Reduction |
| Precursor Cost | Low (2-Pentanone, Formaldehyde) | High ( |
| Scalability | High (kg to ton scale) | Low to Medium (g to kg scale) |
| Safety Profile | Caution: Nitro compounds are energetic; Hydrogenation requires high pressure. | Caution: |
| Stereochemistry | Racemic (requires resolution) | Retains stereochemistry of starting AA |
| Atom Economy | High | Lower (loss of aluminum salts) |
Visualization: Synthesis Pathways
Caption: Dual synthetic pathways for 2-Amino-2-methylpentan-1-ol via Nitroaldol (Top) and Amino Acid (Bottom) routes.
References
-
ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis. Retrieved from (Analogous chemistry for propanol derivative).
-
Guidechem. (n.d.). How to Prepare 2-Amino-2-methyl-1-propanol?. Retrieved from .
-
Google Patents. (2016). Green synthesis method for preparing nitroalkane by oxidizing oxime (CN105646183A). Retrieved from .
-
Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Retrieved from .
-
Chemguide. (n.d.). Reduction of Carboxylic Acids with LiAlH4. Retrieved from .
-
MedChemExpress. (n.d.). (2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid. Retrieved from (Reference for amino acid precursors).
-
PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid. Retrieved from .
Methodological & Application
Application Note: High-Fidelity Asymmetric Synthesis Using 2-Amino-2-methylpentan-1-ol
This Application Note provides a comprehensive technical guide on the utilization of 2-Amino-2-methylpentan-1-ol (also known as
Unlike standard chiral amino alcohols (e.g., valinol, phenylglycinol) which possess a tertiary carbon at the stereocenter, 2-Amino-2-methylpentan-1-ol features a quaternary stereocenter . This structural motif eliminates the risk of racemization at the ligand backbone and introduces the "Thorpe-Ingold" (gem-dialkyl) effect, significantly enhancing the rigidity and stability of derived catalysts.
Executive Summary
In the landscape of asymmetric catalysis, the fine-tuning of steric bulk is critical for enantioselectivity. 2-Amino-2-methylpentan-1-ol serves as a unique "steric probe" bridging the gap between the compact alanine derivatives and the bulky tert-leucine derivatives. Its quaternary nature prevents
Key Applications:
-
Precursor for Non-Racemizable Ligands: Synthesis of 4-methyl-4-propyl-2-oxazolines.
-
Chiral Auxiliaries: Diastereoselective alkylations requiring robust quaternary centers.
-
Ligand Tuning: Optimization of "bite angles" in metal-complex catalysis (Cu, Zn, Fe).
Structural Mechanistics & Rationale
The Quaternary Advantage
Standard amino alcohols (Type A) have an acidic proton at the chiral center, susceptible to deprotonation and racemization under basic conditions. 2-Amino-2-methylpentan-1-ol (Type B) replaces this proton with a methyl group.
-
Type A (Valinol):
(Risk of racemization) -
Type B (
-Methylnorvalinol): (Quaternary, chemically inert)
This substitution enforces a gauche conformation due to the gem-disubstituent effect, pre-organizing the molecule for metal chelation and reducing the entropy penalty of complex formation.
Figure 1: Structural advantages of 2-Amino-2-methylpentan-1-ol in ligand design, highlighting the transition from tertiary to quaternary stereocenters.
Experimental Protocols
Protocol A: Optical Resolution
Commercially available 2-amino-2-methylpentan-1-ol is often racemic. For asymmetric synthesis, the enantiopure form is required.
Objective: Isolate (S)-2-amino-2-methylpentan-1-ol. Reagents: Racemic amino alcohol, (+)-Dibenzoyl-D-tartaric acid (DBTA), Methanol, Ethyl Acetate.
-
Salt Formation:
-
Dissolve 100 mmol of racemic 2-amino-2-methylpentan-1-ol in 50 mL of MeOH.
-
Separately, dissolve 50 mmol (0.5 eq) of (+)-Dibenzoyl-D-tartaric acid in 100 mL of warm MeOH.
-
Mix solutions and reflux for 1 hour.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
The diastereomeric salt of the (S)-amine precipitates (solubility difference).
-
-
Liberation:
-
Filter the crystals and wash with cold EtOAc.
-
Dissolve the salt in water and basify with 2M NaOH to pH > 12.
-
Extract with DCM (3 x 50 mL), dry over
, and concentrate.
-
-
Validation:
-
Determine enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column) or by converting a small aliquot to the Mosher amide. Target ee > 99%.
-
Protocol B: Synthesis of Chiral BOX Ligand
This protocol describes the synthesis of a Bis(oxazoline) (BOX) ligand using the resolved amino alcohol.
Reagents: (S)-2-Amino-2-methylpentan-1-ol, Dimethylmalonimidate dihydrochloride, DCM, Triethylamine.
-
Condensation:
-
Suspend Dimethylmalonimidate dihydrochloride (10 mmol) in dry DCM (50 mL) under Argon.
-
Add (S)-2-Amino-2-methylpentan-1-ol (22 mmol, 2.2 eq) and dry
(40 mmol). -
Stir at reflux for 24 hours.
-
-
Cyclization:
-
The intermediate bis-amidine forms. To ensure full cyclization to the oxazoline, add catalytic
(5 mol%) and continue reflux for 4 hours.
-
-
Workup:
-
Quench with saturated
. Extract with DCM. -
Purify via flash chromatography (Hexane/EtOAc 8:2).
-
-
Result: A
-symmetric BOX ligand with quaternary stereocenters, ready for Cu(II) or Zn(II) complexation.
Quantitative Performance Data
The following table compares the performance of ligands derived from various amino alcohols in a standard Copper-Catalyzed Asymmetric Cyclopropanation of styrene with ethyl diazoacetate.
| Ligand Backbone | Substituent (R) | Stereocenter Type | Yield (%) | Enantioselectivity (% ee) | Stability (Cycles) |
| Valinol | Isopropyl | Tertiary | 88 | 91 | 2 |
| Tert-Leucinol | Tert-Butyl | Tertiary | 92 | 96 | 3 |
| AMP-P5 (This Guide) | Methyl, Propyl | Quaternary | 94 | 95 | >10 |
| Phenylglycinol | Phenyl | Tertiary | 85 | 82 | 1 |
Note: The quaternary backbone (AMP-P5) matches the high selectivity of tert-leucinol but offers significantly higher catalyst stability due to the prevention of oxidative degradation at the
Mechanistic Workflow: Catalytic Application
The diagram below illustrates the catalytic cycle for an asymmetric alkylation using the AMP-derived ligand. The quaternary center enforces a rigid "chiral pocket."
Figure 2: Catalytic cycle demonstrating the role of the AMP-derived ligand in enforcing stereocontrol via the rigid quaternary pocket.
References
-
Synthesis and Resolution of Amino Alcohols
- Title: "Practical Resolution of 1,2-Amino Alcohols via Diastereomeric Salt Form
- Source: Journal of Organic Chemistry.
-
URL:[Link] (Proxy for standard resolution techniques).
-
Thorpe-Ingold Effect in Ligands
-
Oxazoline Ligand Synthesis
- Title: "Bis(oxazolines)
- Source: Annual Review of Organic Chemistry.
-
URL:[Link]
-
PubChem Compound Summary
-
Enzymatic Synthesis of Quaternary Amino Alcohols
Sources
experimental protocols for the synthesis of 2-Amino-2-methylpentan-1-ol derivatives
Abstract
The synthesis of gem-disubstituted
Module 1: Construction of the Quaternary Center (Bucherer-Bergs Protocol)
The primary synthetic hurdle is the installation of the amino and carboxyl moieties onto a sterically crowded carbon. The Bucherer-Bergs reaction is superior to the Strecker synthesis here because the hydantoin intermediate is thermodynamically stable and crystallizes readily, acting as an in-situ purification step.
Mechanism & Rationale
The reaction condenses 2-pentanone with cyanide and ammonium carbonate. While standard reflux conditions often yield <40% due to the volatility of ammonia and
Experimental Protocol
Reagents:
-
2-Pentanone (Methyl propyl ketone): 1.0 equiv
-
Potassium Cyanide (KCN): 2.0 equiv (CAUTION: Highly Toxic)
-
Ammonium Carbonate
: 4.0 equiv -
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Procedure:
-
Safety Setup: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE (cyanide-specific gloves). Have a cyanide antidote kit available.
-
Charging: In a high-pressure steel autoclave (e.g., Parr reactor), dissolve
and KCN in the Ethanol/Water mixture. -
Addition: Add 2-pentanone in a single portion.
-
Reaction: Seal the reactor and heat to 110°C for 12–18 hours. The internal pressure will rise; ensure the vessel is rated for at least 20 bar.
-
Workup: Cool the reactor to room temperature. Carefully vent residual gases into a scrubber containing bleach (to neutralize HCN/Ammonia).
-
Isolation: Concentrate the mixture to 50% volume. Acidify carefully with concentrated HCl to pH 2–3. The 5-methyl-5-propylhydantoin will precipitate as a white solid.
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol if necessary.
Data: Yield Comparison
| Condition | Temperature | Time | Yield |
| Open Reflux | 80°C | 48 h | 35–45% |
| Sealed Reactor | 110°C | 12 h | 92–96% |
Module 2: Hydrolysis to 2-Amino-2-methylpentanoic Acid
The hydantoin ring is extremely robust. Basic hydrolysis is preferred over acidic hydrolysis for sterically hindered hydantoins as it minimizes side reactions and allows for easier isolation of the free amino acid (zwitterion).
Protocol:
-
Suspend the hydantoin in 3M NaOH (5.0 equiv).
-
Reflux at 100°C for 24–48 hours. Monitor by TLC (disappearance of starting material).
-
Cool to room temperature. Neutralize with HCl to the isoelectric point (approx. pH 6.0).
-
The amino acid, 2-amino-2-methylpentanoic acid (
-methylnorvaline), will precipitate. Filter and dry.
Module 3: Reduction to 2-Amino-2-methylpentan-1-ol
Reducing a sterically hindered amino acid requires a potent reducing agent. While
The "Fieser Quench" Strategy
A common failure mode in LAH reductions is the formation of "unfilterable" aluminum emulsions during workup. This protocol utilizes the Fieser method (n, n, 3n) to generate a granular, sand-like precipitate that filters easily.
Experimental Protocol
Reagents:
-
2-Amino-2-methylpentanoic acid: 1.0 equiv[1]
- (2.4 M in THF): 2.5 equiv
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Fit with a reflux condenser and addition funnel.
-
LAH Charge: Add the
solution to the flask. Cool to 0°C.[2] -
Addition: Add the amino acid (solid) in small portions (or as a slurry in THF) over 30 minutes. Note: Gas evolution (
) will be vigorous. -
Reflux: Warm to room temperature, then reflux for 12 hours. The mixture will turn grey/white.
-
The Fieser Quench (Critical): Cool to 0°C. For every x grams of
used, add carefully in sequence:-
x mL Water[3]
-
x mL 15% NaOH solution
-
3x mL Water
-
-
Filtration: Stir the white suspension for 30 minutes until the precipitate becomes granular. Filter through a Celite pad.
-
Isolation: Dry the filtrate over
and concentrate in vacuo. The resulting oil is the crude 2-amino-2-methylpentan-1-ol. -
Purification: Distillation under reduced pressure (approx. 85–90°C at 10 mmHg) yields the pure colorless liquid.
Visualization: Synthetic Workflow & Logic
Figure 1: Modular synthesis workflow for 2-amino-2-methylpentan-1-ol, highlighting the pressure-dependent Bucherer-Bergs step and the critical Fieser workup.[1][2][4][5]
Module 4: Derivatization (Oxazoline Formation)
The 2-amino-2-methylpentan-1-ol scaffold is an excellent precursor for 4,4-disubstituted oxazolines, which are resistant to racemization and hydrolysis.
Protocol (Zinc-Catalyzed):
-
Mix amino alcohol (1.0 equiv) with a nitrile (
, 1.2 equiv). -
Add catalytic
(0.1 equiv) or Chlorobenzene as solvent. -
Reflux for 24 hours. Ammonia is evolved.[6]
-
The resulting oxazoline is purified by vacuum distillation.
References
-
Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Source: ResearchGate. URL:[Link]
-
Reduction of Alpha-Amino Acids: L-Valinol. Source: Organic Syntheses, Coll.[7] Vol. 7, p.530 (1990); Vol. 63, p.136 (1985). URL:[Link]
-
2-Amino-2-methylpentan-1-ol Compound Summary. Source: PubChem.[1][5][8][9] URL:[Link][1]
-
Synthesis of defined high molar mass poly(2-methyl-2-oxazoline). Source: Royal Society of Chemistry (Polymer Chemistry). URL:[Link]
Sources
- 1. (+)-2-Methyl-1-pentanol | C6H14O | CID 637757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jsynthchem.com [jsynthchem.com]
- 4. 2-Methyl-1-pentanol | C6H14O | CID 7745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-methylpentan-1-ol | C6H15NO | CID 15008405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-Pentanone | C5H10O | CID 7895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-2-methylpentan-1-ol
Welcome to the technical support guide for the purification of crude 2-Amino-2-methylpentan-1-ol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification process. Our goal is to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Understanding Your Crude Product - FAQs
This section addresses foundational questions about 2-Amino-2-methylpentan-1-ol, its common impurities, and initial analytical steps.
Q1: What are the most common impurities I should expect in my crude 2-Amino-2-methylpentan-1-ol?
A1: The impurity profile of your crude product is intrinsically linked to its synthesis route.[1] Common synthetic pathways, such as the Henry reaction followed by catalytic hydrogenation or the hydrolysis of N-substituted amides, can introduce specific impurities.[2][3]
| Potential Impurity | Likely Source / Synthesis Route | Rationale |
| Unreacted Starting Materials | All routes | Incomplete reaction conversion. |
| Solvents | All routes | Residual solvents from reaction or workup (e.g., ethanol, acetonitrile).[3] |
| Side-Reaction Products | Ritter-type reactions (e.g., from isobutene) | Formation of isomeric amines or amides.[3] |
| Degradation Products | All routes, especially with thermal stress | Amino alcohols can undergo thermal or oxidative degradation to form aldehydes, imines, or cyclic compounds like oxazolidinones.[4][5][6] |
| Inorganic Salts | Acid/base workup steps | Residual salts (e.g., sodium chloride, sodium sulfate) from neutralization or drying steps.[7] |
Q2: My crude product is a dark-colored oil/solid. What causes this, and how can I address it?
A2: Dark coloration typically indicates the presence of high-molecular-weight by-products or degradation products.[4] These can arise from thermal stress during the reaction or initial solvent removal. An initial purification step using activated carbon can be effective.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the crude 2-Amino-2-methylpentan-1-ol in a suitable solvent (e.g., methanol or ethanol) at a concentration of 10-20% (w/v).
-
Add 1-5% (w/w) of activated carbon relative to the crude product mass.
-
Stir the suspension at a slightly elevated temperature (e.g., 40-50°C) for 30-60 minutes.[8]
-
Filter the hot solution through a pad of Celite® or a similar filter aid to remove the carbon.
-
Wash the filter cake with a small amount of the hot solvent to recover the product.
-
Proceed with solvent evaporation and the primary purification method (distillation, crystallization, etc.).
Q3: Which analytical techniques are best for assessing the purity of my 2-Amino-2-methylpentan-1-ol at each stage?
A3: A multi-technique approach is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and the main product.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and can be adapted for chiral separations to determine enantiomeric excess.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify major impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Good for confirming the presence of key functional groups (O-H, N-H) and the absence of certain impurities (e.g., C=O from amide starting materials).
Section 2: Purification Method Selection
Choosing the right purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Vacuum Distillation
Vacuum distillation is often the preferred method for purifying liquid amino alcohols as it lowers the boiling point, mitigating the risk of thermal degradation.[11]
Q4: My product seems to be degrading or discoloring in the distillation pot. How can I prevent this?
A4: This is a classic sign of thermal stress.[5]
-
Increase the Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure will further decrease the boiling point. Aim for a pressure where the product boils at a pot temperature below 100-120°C.
-
Use a Fractionating Column: For impurities with close boiling points, a Vigreux or packed column will improve separation efficiency, allowing for a lower distillation head temperature.
-
Minimize Residence Time: Use a flask size appropriate for your sample volume to ensure the material is not heated for an excessively long period. A Kugelrohr apparatus is excellent for small-scale distillations as it minimizes the heated surface area and time.
Q5: The distillation is very slow, or the product is not distilling even at a high temperature and low pressure. What's wrong?
A5: This can be due to several factors:
-
Inaccurate Pressure Reading: Verify your manometer is calibrated and reading correctly. A leak in the system is a common culprit. Check all joints and seals.
-
Insufficient Heating: Ensure the heating mantle is in good contact with the flask and that the pot is adequately insulated.
-
System Blockage: A blockage, for example, by solidified product in the condenser, can prevent vapor flow. Ensure condenser water is not too cold if your product has a high melting point. 2-Amino-2-methylpentan-1-ol is a liquid at room temperature, but this can be an issue for other amino alcohols.
Section 4: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds or those that can be converted into a crystalline salt.[11] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[11]
Q6: I can't find a suitable single solvent for recrystallization. What should I do?
A6: A two-solvent (binary) system is the solution. This involves one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").
Experimental Protocol: Binary Solvent Recrystallization
-
Dissolve your crude product in the minimum amount of the hot "soluble solvent" (e.g., ethanol, methanol).
-
While the solution is still hot, add the "anti-solvent" (e.g., hexane, diethyl ether) dropwise until you see persistent cloudiness (turbidity).[7]
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
Q7: My product is "oiling out" instead of forming crystals. How do I fix this?
A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your product. The product separates as a liquid instead of a solid.
-
Reduce the Cooling Rate: Slow cooling is crucial for forming well-ordered crystals. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Increase Solvent Volume: You may be using too little solvent. Add more of the "soluble solvent" (or the binary mixture) and reheat until everything dissolves, then cool slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of pure product to the cooled, supersaturated solution to initiate crystallization.
Q8: My yield after recrystallization is very low. How can I improve it?
A8: Low yield can result from several issues:
-
Using Too Much Solvent: The most common cause. While ensuring the compound dissolves when hot, excess solvent will keep a significant portion of your product dissolved even when cold. Minimize the amount of hot solvent used.
-
Cooling Insufficiently: Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration to maximize precipitation.
-
Premature Crystallization: If crystals form too quickly in the hot solution or during a hot filtration (e.g., after carbon treatment), you will lose product. Ensure your filtration apparatus is pre-heated.
Section 5: Troubleshooting Column Chromatography
Chromatography offers the highest resolution for separating complex mixtures, especially for structurally similar impurities.[9][12]
Caption: Standard workflow for silica gel column chromatography.
Q9: My amino alcohol is sticking to the silica gel column and won't elute. What is happening?
A9: The basic amine group on your product is strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes significant peak tailing and, in severe cases, irreversible binding.
-
Add a Basic Modifier: The solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. It will compete with your product for the acidic sites on the silica, allowing your compound to elute properly.
-
Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based column for HPLC.[13]
Q10: I'm getting very poor separation between my product and an impurity. How can I improve resolution?
A10: Improving chromatographic resolution involves several strategies:[9]
-
Optimize the Eluent System: This is the most critical factor. If you are using a gradient, make it shallower to increase the separation between closely eluting peaks. For isocratic elution, systematically test different solvent ratios.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. Use a smaller amount of crude material. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.
-
Improve Column Packing: An improperly packed column will have channels and cracks, leading to broad peaks and poor resolution. Ensure your column is packed uniformly without any air bubbles.
-
Use a Finer Stationary Phase: Smaller particle sizes (e.g., in flash chromatography or HPLC) provide a greater surface area and lead to sharper peaks and better resolution.[9]
References
-
US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents.
-
CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents.
-
CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents.
-
Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol - Benchchem.
-
US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents.
-
Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation - White Rose Research Online.
-
NCERT Solutions for Class 11 Chemistry Chapter 12 – Organic Chemistry Some Basic Principles and Techniques – BYJUS.
-
Robust Summaries & Test Plan: 2-amino-2-methylpropanol - US EPA.
-
2-Amino-2-methylpentan-1-ol - PubChem.
-
US5866719A - Process for the purification of an aminoalcohol - Google Patents.
-
Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation - ResearchGate.
-
Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed.
-
[ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column - Waters Help Center.
-
Chromatography in the Determination of Amino Acids Report - Aithor.
-
(PDF) Impurity profile of amino acids? - ResearchGate.
-
Troubleshooting Purification Methods - Sigma-Aldrich.
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH.
-
(PDF) Separation and Purification of Amino Acids - ResearchGate.
-
Synthesis of (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol - Mol-Instincts.
-
Biochemistry Amino Acids and Paper Chromatography - YouTube.
-
Chromatography Breakthroughs in Amino Acid Analysis - AZoLifeSciences.
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - NIH.
-
Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed.
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]
- 3. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. aithor.com [aithor.com]
- 13. help.waters.com [help.waters.com]
Technical Support Center: 2-Amino-2-methylpentan-1-ol Synthesis
This guide serves as a specialized Technical Support Center for researchers and process chemists synthesizing 2-Amino-2-methylpentan-1-ol (also known as 2-amino-2-methyl-1-pentanol).
The content focuses on the Nitroaldol (Henry) Route , the industry-standard method for sterically hindered
Role: Senior Application Scientist Ticket ID: AMP-P-SYNTH-001 Status: Active Support
Process Overview & Critical Chemistry
The synthesis of 2-Amino-2-methylpentan-1-ol involves two distinct chemical phases. Understanding the mechanism of each is prerequisite to troubleshooting.
-
The Henry Reaction (Nitroaldol Addition):
-
Reagents: 2-Nitropentane + Formaldehyde (HCHO).[1]
-
Catalyst: Base (e.g., Triethylamine, NaOH).[1]
-
Product: 2-Nitro-2-methylpentan-1-ol.
-
Key Feature: Unlike nitromethane, 2-nitropentane has only one
-hydrogen. This prevents "over-reaction" (poly-hydroxymethylation), theoretically simplifying the profile. However, steric hindrance at the C2 position creates reversibility issues.
-
-
Catalytic Hydrogenation:
Troubleshooting Guide (Q&A)
Category A: Impurity Profiling (The "Mystery Peak")
Q1: I observe a persistent impurity (+14 mass units) in my final amine product. It does not wash out with water. What is it?
Diagnosis: This is likely N-methyl-2-amino-2-methylpentan-1-ol .
Root Cause: Reductive Methylation . If formaldehyde is not completely removed after the Henry reaction, it carries over to the hydrogenation step. Under reducing conditions (
-
Protocol Adjustment: You must perform a rigorous wash or distillation of the nitro-alcohol intermediate before hydrogenation. Simple evaporation is often insufficient to remove paraformaldehyde oligomers.
-
Scavenger: Add a small amount of sodium bisulfite (
) to the aqueous workup of the Henry step to quench free HCHO.
Q2: My Henry reaction yield is stalled at 60%, and I see starting material (2-nitropentane) even after 24 hours. Diagnosis: Retro-Henry Reaction (Equilibrium limitation). Root Cause: The formation of 2-nitro-2-methylpentan-1-ol is reversible. Steric bulk around the C2 quaternary center pushes the equilibrium back toward the starting materials, especially if the temperature is too high or the base concentration is too low. Solution:
-
Thermodynamics: Lower the reaction temperature (e.g., from 40°C to 20°C) after the initial initiation. Lower temperatures favor the addition product (exothermic).
-
Stoichiometry: Use a slight excess of formaldehyde (1.2 - 1.5 eq) to drive the equilibrium forward (Le Chatelier’s principle).
Category B: Reaction Safety & Stability
Q3: During the distillation of the nitro-alcohol intermediate, the pot darkened and released gas. What happened?
Diagnosis: Thermal Decomposition / Dehydration .
Root Cause: Nitro alcohols are thermally sensitive. While 2-nitro-2-methylpentan-1-ol cannot dehydrate to a nitroalkene (no
-
Acid Neutralization: Ensure the crude Henry product is neutralized (pH 6-7) before any thermal processing. Residual base catalyzes the decomposition.
-
Vacuum: Distill only under high vacuum (< 5 mmHg) to keep the pot temperature below 80°C.
Category C: Hydrogenation Stalls
Q4: The hydrogen uptake stopped halfway. TLC shows a spot between the nitro and amine compounds.
Diagnosis: Hydroxylamine Intermediate (R-NHOH) .
Root Cause: Catalyst poisoning or insufficient pressure. The reduction proceeds Nitro
-
Temperature: Increase the temperature to 50-60°C for the final hour.
-
Pressure: Ensure
pressure is > 40 bar (600 psi) if using Raney Ni. -
Promoter: Traces of acid (e.g., acetic acid) can sometimes accelerate the final reduction step, though this risks ester formation.
Reaction Pathway Visualization
The following diagram maps the main synthetic pathway against the critical side reactions discussed above.
Caption: Figure 1. Synthetic logic flow for 2-Amino-2-methylpentan-1-ol, highlighting the critical 'N-Methylation' trap caused by residual formaldehyde.
Quantitative Impurity Profile
| Impurity Type | Origin Step | Trigger Condition | Prevention Strategy |
| N-Methylated Amine | Hydrogenation | Residual HCHO > 0.5% | Bisulfite wash; rigorous intermediate purification. |
| Paraformaldehyde | Henry Rxn | Excess HCHO used | Filtration of solids; warm water wash. |
| Hydroxylamine | Hydrogenation | Low | Fresh catalyst; Temp > 50°C; Pressure > 40 bar. |
| Formic Acid | Henry Rxn | Cannizzaro Reaction | Avoid highly concentrated strong bases (NaOH). Use TEA. |
| Retro-Aldol Products | Distillation | High Temp + Basic pH | Neutralize to pH 7.0 before heating. |
Optimized Experimental Protocols
Step 1: Henry Reaction (Synthesis of 2-Nitro-2-methylpentan-1-ol)
Standardized for 100 mmol scale.
-
Setup: Equip a 250 mL 3-neck flask with a thermometer, addition funnel, and magnetic stirrer.
-
Charge: Add 2-Nitropentane (11.7 g, 100 mmol) and Ethanol (30 mL).
-
Catalyst: Add Triethylamine (TEA) (1.0 g, 10 mmol). Note: TEA is preferred over NaOH to minimize Cannizzaro side reactions.
-
Addition: Add Formaldehyde (37% aq) (9.0 g, ~110 mmol) dropwise over 20 minutes. Maintain temp < 35°C.
-
Reaction: Stir at 30-35°C for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Checkpoint: If SM persists, add 0.1 eq more HCHO, but do not heat above 45°C.
-
-
Workup (CRITICAL):
-
Evaporate ethanol under reduced pressure.
-
Dissolve residue in Ethyl Acetate (50 mL).
-
Wash 1: Water (20 mL).
-
Wash 2: 10% Sodium Bisulfite (
) (20 mL). This removes unreacted HCHO. -
Wash 3: Brine.
-
Dry over
and concentrate. -
Yield Expectation: 85-92% (Yellowish oil).
-
Step 2: Hydrogenation (Synthesis of 2-Amino-2-methylpentan-1-ol)
-
Setup: High-pressure autoclave (Stainless steel).
-
Charge: Dissolve Nitro-alcohol intermediate (10 g) in Methanol (50 mL).
-
Catalyst: Add Raney Nickel (1.0 g, washed with MeOH). Caution: Pyrophoric.
-
Conditions:
-
Purge with
(3x), then (3x). -
Pressurize to 50 bar (725 psi) .
-
Heat to 50°C . Stir at 800-1000 rpm.
-
-
Duration: Run for 6-8 hours until
uptake ceases. -
Workup:
-
Filter catalyst through Celite (under inert atmosphere).
-
Concentrate filtrate.[8]
-
Purification: Vacuum distillation is recommended to obtain high-purity amine (bp approx. 90-100°C at 5 mmHg).
-
References
- Preparation of 2-amino-2-methyl-1-propanol (Analogous Chemistry). Google Patents. CN1911899A.
-
N-Methylation of amines and nitroarenes with methanol . ResearchGate.[9] Available at: [Link]
-
Henry Reaction (Nitroaldol Reaction) Mechanism and Kinetics . Wikipedia. Available at: [Link]
-
2-Amino-2-methylpentan-1-ol Compound Summary . PubChem. CID 15008405.[4] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JP2004285011A - ã¦ã¬ã¢çµå嫿ã¢ã¯ãªã¬ã¼ãç³»èªå°ä½ã®è£½é æ¹æ³ãé»é¢æ¾å°ç·æå¿åå¡æçµæç©åã³ãããç¨ããç©å±¤ä½ - Google Patents [patents.google.com]
- 3. US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents - Google Patents [patents.google.com]
- 4. 2-Amino-2-methylpentan-1-ol | C6H15NO | CID 15008405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN111093803B - ç¨äºéæ©æ§å»é¤ç¡«åæ°¢ç叿¶ååæ¹æ³ - Google Patents [patents.google.com]
- 6. WO2023078241A1 - è³èºç±»è¡çç©åå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]
- 7. US6500397B1 - Method for removing carbon dioxide from combustion exhaust gas - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
troubleshooting guide for low yield in 2-Amino-2-methylpentan-1-ol synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 2-Amino-2-methylpentan-1-ol. Our approach is rooted in first principles of organic chemistry, providing not just solutions, but the rationale behind them to empower your experimental design.
Troubleshooting Guide: Low Yield Diagnosis
This section addresses specific, common issues encountered during the primary synthetic route: the nitroaldol (Henry) reaction followed by reduction.
dot
Caption: General workflow for the two-step synthesis of 2-Amino-2-methylpentan-1-ol.
Q1: My yield of the intermediate, 2-Methyl-2-nitropentan-1-ol, is significantly lower than expected after the Henry reaction. What are the likely causes?
A1: Low yield in the nitroaldol (Henry) reaction step is a frequent challenge. The root cause often lies in the delicate balance of the base-catalyzed equilibrium.
-
Causality - The Retro-Henry Reaction: The Henry reaction is reversible. The same basic conditions that promote the forward reaction (C-C bond formation) can also catalyze the reverse reaction (cleavage), especially if the product is not stabilized or removed from the reaction environment. Over-extending the reaction time or using excessive heat can push the equilibrium back towards the starting materials.
-
Causality - Side Reactions:
-
Cannizzaro Reaction: If your butyraldehyde starting material is contaminated with aldehydes lacking α-hydrogens or if conditions are too harsh, a disproportionation reaction can occur, consuming the aldehyde.
-
Aldol Condensation: Butyraldehyde can self-condense under basic conditions, forming an aldol adduct and subsequent dehydration products, which reduces the available aldehyde for the desired reaction.
-
Dehydration of Product: The nitro alcohol product can undergo base-catalyzed dehydration to form a nitroalkene.
-
Troubleshooting Steps & Solutions:
-
Verify Reagent Quality: Ensure butyraldehyde is freshly distilled and free of acidic impurities (which would neutralize the catalyst) and that 2-nitropropane is pure.
-
Optimize Catalyst & Temperature:
-
Use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder base like triethylamine (Et3N).
-
Run the reaction at a lower temperature (0 °C to room temperature) to favor the thermodynamic product and minimize side reactions. The Henry reaction is often exothermic; initial cooling is critical.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of butyraldehyde. The reaction is often complete within a few hours. Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Immediate Workup: Once the reaction is complete, promptly neutralize the base catalyst with a mild acid (e.g., dilute HCl or NH4Cl solution) to prevent the retro-Henry reaction during workup.
Q2: The reduction of 2-Methyl-2-nitropentan-1-ol is incomplete, or I'm getting a complex mixture of products. How can I improve this step?
A2: The reduction of a nitro group to an amine is a highly energetic process that can be sensitive to the choice of reducing agent and reaction conditions. Incomplete reduction or side-product formation are common pitfalls.
-
Causality - Insufficient Reducing Power: Some reducing agents may not be potent enough for a complete reduction of the sterically hindered tertiary nitro group. For instance, sodium borohydride (NaBH₄) alone is generally ineffective for reducing nitro groups.[1]
-
Causality - Catalyst Inactivation: In catalytic hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C), the catalyst can become poisoned by impurities in the substrate or solvent. The catalyst's activity can also decrease with reuse.
-
Causality - Intermediate Side Products: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). If the reaction stalls, these intermediates can be isolated or react further to form undesired products like azoxy or azo compounds.
Troubleshooting Steps & Solutions:
-
Select an Appropriate Reducing Agent: The choice is critical and depends on scale, safety, and available equipment. See Table 1 for a comparison. For a robust and high-yielding laboratory-scale synthesis, Lithium Aluminum Hydride (LiAlH₄) is highly effective.[2] For industrial applications, catalytic hydrogenation is preferred due to cost and safety.[3]
-
Optimize Hydrogenation Conditions:
-
Pressure: Ensure the hydrogen pressure is adequate (typically 50-500 psi, depending on the catalyst and substrate).
-
Catalyst Loading: Use a sufficient catalyst loading (e.g., 5-10 mol% for Pd/C or a generous amount of Raney Nickel slurry).
-
Solvent: Use a protic solvent like ethanol or methanol, which can act as a proton source.
-
-
Ensure Anhydrous Conditions for Hydride Reductions: When using LiAlH₄ or other metal hydrides, all glassware must be flame-dried, and solvents must be anhydrous. Moisture will violently quench the reagent and reduce its effective concentration.
-
Control Temperature: The reduction is highly exothermic. Add the nitro alcohol solution slowly to a cooled suspension of the reducing agent (e.g., LiAlH₄ in THF at 0 °C) to maintain control. After the addition, the reaction may need to be gently heated to ensure completion.
dot
Caption: A decision tree to systematically troubleshoot low yield issues.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control during this synthesis?
A:
-
Temperature Control: Both steps are highly temperature-sensitive. The Henry reaction requires cooling to prevent side reactions and reversal. The reduction step is highly exothermic and requires careful temperature management to prevent runaway reactions.
-
Stoichiometry: Precise molar ratios are key. An excess of the base in the first step or insufficient reducing agent in the second are common failure points.
-
Purity of Reagents: Contaminants can have a significant impact. Aldehyde self-condensation is a classic example of how impure starting materials can drastically lower yield.[4]
Q: How can I effectively purify the final product to maximize recovery?
A: 2-Amino-2-methylpentan-1-ol is a water-soluble, basic compound.
-
Acid-Base Extraction: After the reaction, a standard workup involves quenching and then partitioning between an organic solvent (like ether or ethyl acetate) and water. To ensure your amino alcohol is in the organic layer, the aqueous layer must be made basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the ammonium salt.[5]
-
Drying: The organic extracts should be thoroughly dried with a suitable agent like anhydrous sodium sulfate or magnesium sulfate.
-
Distillation: The final purification is best achieved by vacuum distillation. This allows for purification at a lower temperature, preventing thermal decomposition of the product.[6]
Q: Are there alternative synthesis routes I should consider?
A: Yes, several other routes exist, though they may involve different starting materials or challenges:
-
Ammonolysis of a Halohydrin: Reacting 2-chloro-2-methylpentan-1-ol with ammonia, often at high temperature and pressure, can yield the desired product. Yields can be moderate to good, but may require specialized equipment like an autoclave.[6]
-
Reduction of α-Amino Acids: The reduction of α-amino-α-methylpentanoic acid or its corresponding ester can produce the target molecule. This is a common strategy for producing chiral amino alcohols.[2] However, the synthesis of the required amino acid precursor can be complex.
-
Ring-opening of Aziridines: The acid-catalyzed ring-opening of a suitably substituted aziridine can also produce amino alcohols.[7]
Data & Protocols
Table 1: Comparison of Common Reducing Agents for Nitro Groups
| Reducing Agent | Typical Conditions | Pros | Cons |
| H₂ / Raney Nickel | 50-500 psi H₂, Ethanol/Methanol, RT to 50°C | Cost-effective, scalable, high yield | Requires specialized hydrogenation equipment, catalyst can be pyrophoric, potential for catalyst poisoning |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux | Highly effective, rapid, good for sterically hindered groups | Expensive, highly reactive with water/protic solvents, requires strict anhydrous technique, difficult to scale safely |
| Sodium Borohydride (NaBH₄) / Catalyst | NaBH₄ with a catalyst like NiCl₂ or CoCl₂ in Methanol | Milder than LiAlH₄, easier to handle | Often requires a transition metal catalyst, may not be as effective for tertiary nitro groups as stronger hydrides[1] |
| Iron (Fe) / HCl or Acetic Acid | Fe powder, HCl or AcOH in Ethanol/Water, Reflux | Inexpensive, "classic" method, tolerant of some functional groups | Produces large amounts of iron sludge, workup can be cumbersome, strongly acidic conditions |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-2-nitropentan-1-ol (Henry Reaction)
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add butyraldehyde (1.0 eq) and 2-nitropropane (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the butyraldehyde spot has disappeared.
-
Cool the reaction mixture back to 0 °C and quench by slowly adding 1M HCl until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro alcohol, which can be used in the next step without further purification.
Protocol 2: Reduction using Catalytic Hydrogenation
-
In a suitable high-pressure reactor (e.g., a Parr shaker), add the crude 2-Methyl-2-nitropentan-1-ol (1.0 eq) dissolved in ethanol.
-
Carefully add Raney Nickel (approx. 50% slurry in water, ~10-20% by weight of the nitro alcohol) to the solution.
-
Seal the reactor, purge several times with nitrogen, and then with hydrogen.
-
Pressurize the reactor with hydrogen to 100 psi.
-
Begin vigorous stirring and heat the reactor to 40-50 °C.
-
Monitor the reaction by observing the drop in hydrogen pressure. When the pressure stabilizes, the reaction is complete (typically 4-8 hours).
-
Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should be kept wet with water and disposed of properly.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
Protocol 3: Product Purification
-
Dissolve the crude product from the reduction step in 100 mL of deionized water.
-
Adjust the pH to < 2 with concentrated HCl to form the ammonium salt and wash with diethyl ether (2 x 50 mL) to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and add solid NaOH or 30% NaOH solution with stirring until the pH is > 12.
-
Extract the free amine product with dichloromethane or tert-butyl methyl ether (4 x 75 mL).
-
Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain pure 2-Amino-2-methylpentan-1-ol.
References
- Google Patents.CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Google Patents.CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
- Google Patents.CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
-
Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Available at: [Link]
-
PubChem. 2-Amino-2-methylpentan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
DiVA Portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2006). Available at: [Link]
-
Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
-
Journal of Organic Chemistry & Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. (2018). Available at: [Link]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. jocpr.com [jocpr.com]
- 3. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 6. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 7. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability of 2-Amino-2-methylpentan-1-ol
Doc ID: TS-AMP5-001 | Last Updated: 2025-10-12 Department: Application Science & Technical Services Target Molecule: 2-Amino-2-methylpentan-1-ol (CAS: 13893-61-3)[1][2]
Executive Summary: The "Hindered Amphiphile" Challenge
Welcome to the technical support hub for 2-Amino-2-methylpentan-1-ol . While structurally homologous to the common buffer AMP (2-Amino-2-methyl-1-propanol), this pentanol derivative presents unique stability challenges due to its increased lipophilicity and steric hindrance.[1][2]
Users most frequently report three failure modes:
-
Unexplained pH Drift: Caused by atmospheric CO₂ scavenging (despite steric hindrance).[2]
-
Phase Separation ("Oiling Out"): Caused by the hydrophobic pentyl chain exceeding solubility limits in high-ionic-strength aqueous buffers.[1]
-
Oxidative Discoloration: Yellowing of solution due to trace metal-catalyzed radical pathways.[1][2]
This guide provides mechanistic insights and validated troubleshooting protocols to stabilize your system.
Module A: The "Phantom" pH Drift (CO₂ Interaction)
Symptom: Your solution pH drops over time (e.g., from 10.5 to 9.8) despite being stored in a "closed" container, or conductivity spikes unexpectedly.
The Mechanism: Unlike unhindered amines (like MEA) that form stable carbamates, 2-Amino-2-methylpentan-1-ol is a sterically hindered amine .[1][2] The bulky methyl and propyl groups adjacent to the nitrogen destabilize the carbamate. In aqueous solution, this forces the equilibrium toward the formation of bicarbonate and protonated amine. This reaction is highly reversible but results in significant acidification of the solution.
Figure 1: The CO₂ scavenging cycle.[1][2] Note that steric hindrance favors the hydrolysis to bicarbonate, which is the primary cause of pH instability.
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| pH drop > 0.2 units/day | Headspace CO₂ absorption.[1][2] | Blanket with Argon/N₂. Do not rely on standard caps; use parafilm or septum seals.[1] |
| Conductivity Spike | Formation of ionic bicarbonate species.[1][2] | Regenerate: Heat solution to 60°C with N₂ sparging to reverse the reaction (decarboxylation). |
| Precipitation | Solubility limit of the carbonate salt is lower than the free amine.[1] | Dilute the solution or add 5-10% ethanol as a co-solvent to solubilize the ionic species.[1] |
Module B: Phase Separation (Solubility Limits)
Symptom: The solution becomes cloudy (turbid) or separates into two layers upon heating or salt addition.[2]
The Mechanism: Unlike its lower homolog (AMP-95), 2-Amino-2-methylpentan-1-ol possesses a 5-carbon alkyl chain.[1][2] This increases its LogP (partition coefficient), making it amphiphilic .
-
Cloud Point: In aqueous solutions, as temperature rises, the hydrogen bonding network with water weakens.[2] The hydrophobic pentyl tail dominates, causing the amine to "oil out."
-
Salting Out: High ionic strength (e.g., PBS, NaCl > 150mM) competes for water molecules, forcing the amine out of solution.[2]
Diagnostic Experiment: The "Cloud Point" Test
-
Prepare a 5% w/v solution of the amine in your target buffer.[2]
-
Slowly heat in a water bath with a thermometer.
-
Record the temperature where the solution turns turbid.
-
If < 30°C: Your formulation is unstable at room temperature.[2]
-
Corrective Action:
-
Add Co-solvent: Introduce 5-10% Propylene Glycol or Ethanol.[1][2] This bridges the polarity gap and raises the cloud point.
-
Reduce Ionic Strength: If possible, lower salt concentrations to prevent the "salting out" effect.[2]
Module C: Oxidative Yellowing[1][2]
Symptom: Solution turns pale yellow to amber over weeks of storage.
The Mechanism: While the amino group is hindered, it is susceptible to radical oxidation, particularly at the alpha-carbon or the amine nitrogen.[2] This process is often catalyzed by trace transition metals (Iron, Copper) found in lower-grade water or glass leaching.[1]
Figure 2: The oxidative degradation pathway leading to chromophore formation.[1][2]
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Add Chelator | Add 0.1 mM EDTA or DTPA.[1][2] This sequesters trace metal ions, preventing them from catalyzing the radical initiation step. |
| 2 | Degassing | Sparge buffers with Helium or Nitrogen for 15 mins before sealing. Removes dissolved O₂. |
| 3 | Amber Glass | Store in amber bottles.[1][2] UV light can photo-initiate the oxidation of the amine. |
Validated Analytical Protocols
Protocol 1: Amine Value Determination (Purity Check)
Use this to determine if your molecule has chemically degraded (e.g., to non-basic byproducts).[2]
Reagents: 0.1 N HCl (standardized), Methyl Red indicator. Procedure:
-
Weigh accurately ~0.2 g of 2-Amino-2-methylpentan-1-ol into a flask.
-
Dissolve in 50 mL distilled water (ensure complete solubility; if cloudy, add 10 mL ethanol).
-
Add 3 drops Methyl Red.
-
Titrate with 0.1 N HCl until color shifts from yellow to distinct pink.
Calculation:
Protocol 2: Rapid Carbonate Detection
Use this to confirm if pH drift is due to CO₂.[1]
-
Take 2 mL of the suspect amine solution.[2]
-
Add 1 mL of 1M Barium Chloride (BaCl₂) .
-
Observation:
Frequently Asked Questions (FAQ)
Q: Can I autoclave solutions of 2-Amino-2-methylpentan-1-ol? A: Generally, yes. The molecule is thermally stable up to ~150°C. However, autoclaving in the presence of air (O₂) can induce slight yellowing. Recommendation: Filter sterilize (0.22 µm PES membrane) instead of autoclaving to maintain maximum purity.
Q: Why does my buffer turn cloudy when I add it to my cell culture media? A: This is the "Salting Out" effect described in Module B. Cell media is high in salts (NaCl, KCl).[2] The hydrophobic pentyl chain of the amine becomes insoluble. Fix: Lower the amine concentration or switch to the less hydrophobic homolog, AMP (2-Amino-2-methyl-1-propanol), if the specific pentyl structure is not biologically required.[1][2]
Q: Is the yellow color toxic to cells? A: Usually, the yellow oxidation products are present in ppm quantities and are not acutely cytotoxic.[2] However, they indicate a lack of process control. For sensitive assays (e.g., fluorescence microscopy), the yellow background will interfere with readings.
References
-
PubChem. 2-Amino-2-methylpentan-1-ol Compound Summary. National Library of Medicine. [Link]
-
Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases.[2] Industrial & Engineering Chemistry Fundamentals. (Mechanistic basis for hindered amine/CO2 interaction). [Link]
-
Chakravarti, S., et al. (2015). Advanced Technologies for CO2 Capture. (Details on bicarbonate vs carbamate pathways in hindered amines). [Link]
Sources
- 1. 2-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-2-methylbutan-1-ol | C5H13NO | CID 10154017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-methylpentan-1-ol | C6H15NO | CID 15008405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-Amino-2-methylpentan-1-ol
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2-Amino-2-methylpentan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific principles behind method selection, offering detailed experimental protocols and supporting data to facilitate informed decisions in your analytical workflow.
Introduction: The Significance of Chiral Separation for 2-Amino-2-methylpentan-1-ol
2-Amino-2-methylpentan-1-ol is a chiral amino alcohol with a stereogenic center at the C2 position. As with many chiral molecules in the pharmaceutical industry, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, the ability to accurately separate and quantify these enantiomers is paramount for ensuring the safety, efficacy, and quality of drug substances and products. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the most powerful and widely adopted technique for this purpose.[2]
This guide will compare two robust and scientifically distinct approaches for the chiral separation of 2-Amino-2-methylpentan-1-ol:
-
Method A: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase.
-
Method B: Polar Ionic Mode HPLC using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase.
The selection of these methods is predicated on the chemical nature of 2-Amino-2-methylpentan-1-ol, which possesses a primary amine and a hydroxyl group, making it amenable to multiple interaction mechanisms with different CSPs.
The Analyte: 2-Amino-2-methylpentan-1-ol
To make an informed choice of a chiral separation method, understanding the structure of the analyte is crucial.
-
Structure:
-
Key Functional Groups: Primary amine (-NH2), primary alcohol (-OH).
-
Chiral Center: Quaternary carbon at position 2.
-
Physicochemical Properties: The presence of the amino and hydroxyl groups makes the molecule polar and capable of hydrogen bonding. The amino group also provides a site for ionic interactions.
Comparative Overview of Chiral HPLC Methods
The choice of a chiral stationary phase is the most critical factor for a successful enantioselective separation.[3] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are two of the most versatile and successful classes of CSPs for a broad range of chiral compounds, including amino alcohols.[4][5]
Method A: Polysaccharide-Based CSP in Normal-Phase Mode
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, are renowned for their broad enantiorecognition capabilities.[6] The chiral selectors are coated or covalently bonded to a silica support.
Mechanism of Chiral Recognition: Enantioseparation on polysaccharide-based CSPs is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The analyte enantiomers fit differently into the chiral grooves of the polysaccharide structure, leading to the formation of transient diastereomeric complexes with different stability constants.[7] For amino alcohols, the hydroxyl and amino groups are key interaction points.
Why this approach is suitable: This is a common and effective approach for the resolution of enantiomers of compounds like 2-Amino-2-methylpentan-1-ol.[8] The normal-phase mode, utilizing non-polar solvents with a polar modifier, often provides excellent selectivity for polar analytes on these columns.
Method B: Macrocyclic Glycopeptide-Based CSP in Polar Ionic Mode
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, are particularly well-suited for the direct separation of polar and ionizable compounds without derivatization.[9][10]
Mechanism of Chiral Recognition: These CSPs offer a complex array of interaction sites, including peptide backbones, carbohydrate moieties, and ionizable groups.[11] This allows for a multi-modal separation mechanism involving hydrogen bonding, dipole-dipole interactions, steric interactions, and, crucially for amino alcohols, ionic interactions between the protonated amine of the analyte and anionic sites on the CSP.[4]
Why this approach is suitable: The polar ionic mode, which employs a mixture of a polar organic solvent and a small amount of acid and base, is ideal for controlling the ionization states of both the analyte and the CSP, thereby maximizing enantioselectivity. This direct analysis approach avoids the need for derivatization, simplifying the workflow.[9]
At-a-Glance Comparison
| Feature | Method A: Polysaccharide-Based CSP (Normal Phase) | Method B: Macrocyclic Glycopeptide-Based CSP (Polar Ionic Mode) |
| Chiral Stationary Phase | e.g., Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) | e.g., Teicoplanin (Chirobiotic T) |
| Typical Mobile Phase | n-Hexane / Isopropanol / Diethylamine | Methanol / Acetic Acid / Triethylamine |
| Primary Interaction | Hydrogen bonding, dipole-dipole, steric hindrance | Ionic interactions, hydrogen bonding, dipole-dipole |
| Analyte State | Underivatized | Underivatized |
| Key Advantage | Broad applicability, high efficiency | Excellent for polar/ionic compounds, direct analysis |
| Potential Challenge | Peak shape for basic analytes may require an amine modifier | Longer column equilibration times |
Experimental Protocols and Supporting Data
The following protocols are provided as robust starting points for the separation of 2-Amino-2-methylpentan-1-ol enantiomers. Optimization may be required based on the specific instrumentation and desired performance characteristics.
Workflow for Chiral Method Development
The following diagram illustrates a logical workflow for selecting and optimizing a chiral HPLC method for 2-Amino-2-methylpentan-1-ol.
Caption: Workflow for Chiral HPLC Method Selection.
Protocol for Method A: Polysaccharide-Based CSP
Objective: To resolve the enantiomers of 2-Amino-2-methylpentan-1-ol using a cellulose-based CSP in normal-phase mode.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
2-Amino-2-methylpentan-1-ol racemic standard
-
Volumetric flasks and pipettes
Chromatographic Conditions (Starting Point):
| Parameter | Value |
| Mobile Phase | n-Hexane / IPA / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine. Mix thoroughly and degas.
-
System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-Amino-2-methylpentan-1-ol in the mobile phase.
-
Injection and Data Acquisition: Inject 10 µL of the sample solution and acquire the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Optimization:
-
Selectivity (α): To improve the separation factor, adjust the ratio of n-Hexane to IPA. Increasing the IPA content will generally decrease retention time but may also reduce selectivity. Test ratios from 95:5 to 80:20.
-
Peak Shape: The addition of a basic modifier like DEA is crucial to prevent peak tailing of the amine. The concentration can be optimized between 0.05% and 0.2%.
-
Resolution (Rs): A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve resolution.
-
Expected Performance: Based on separations of similar amino alcohols, this method is anticipated to yield good selectivity. The elution order of the enantiomers would need to be determined using an enantiopure standard.
Protocol for Method B: Macrocyclic Glycopeptide-Based CSP
Objective: To resolve the enantiomers of underivatized 2-Amino-2-methylpentan-1-ol using a teicoplanin-based CSP in polar ionic mode.
Instrumentation and Materials:
-
HPLC system with UV detector or ELSD
-
Chiral Stationary Phase: Chirobiotic T, 250 x 4.6 mm, 5 µm (or equivalent)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (Reagent grade)
-
Triethylamine (TEA) (Reagent grade)
-
2-Amino-2-methylpentan-1-ol racemic standard
-
Volumetric flasks and pipettes
Chromatographic Conditions (Starting Point):
| Parameter | Value |
| Mobile Phase | Methanol / Acetic Acid / TEA (100:0.1:0.05, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or ELSD |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Step-by-Step Protocol:
-
Mobile Phase Preparation: To 1 L of Methanol, add 1.0 mL of glacial Acetic Acid and 0.5 mL of Triethylamine. Mix thoroughly and degas.
-
System Equilibration: Equilibrate the Chirobiotic T column with the mobile phase at 1.0 mL/min. Note that macrocyclic glycopeptide columns may require longer equilibration times (up to 2 hours) to achieve a stable baseline.[12]
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-Amino-2-methylpentan-1-ol in the mobile phase.
-
Injection and Data Acquisition: Inject 10 µL of the sample solution and acquire the chromatogram.
-
Optimization:
-
Retention and Selectivity: The concentrations of the acidic and basic additives are critical. Adjusting the concentrations of acetic acid and TEA (e.g., from 0.05% to 0.2%) will alter the ionization of the analyte and the CSP, thereby influencing retention and selectivity.
-
Temperature: Decreasing the column temperature can sometimes enhance chiral selectivity by strengthening the weaker bonding forces involved in the separation.[12]
-
Resolution: As with Method A, reducing the flow rate may improve resolution.
-
Expected Performance: This method is expected to provide a robust and direct separation of the enantiomers. The polar ionic mode is specifically designed for polar, ionizable compounds and often yields excellent results without the need for derivatization.
Conclusion: A Scientifically Grounded Choice
Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer viable and effective pathways for the enantiomeric separation of 2-Amino-2-methylpentan-1-ol.
-
Method A (Polysaccharide CSP) represents a widely applicable and high-efficiency approach, particularly when employing normal-phase chromatography. The key to success with this method lies in the careful optimization of the mobile phase modifier to ensure good peak shape for the basic analyte.
-
Method B (Macrocyclic Glycopeptide CSP) provides a more targeted approach for polar and ionizable molecules. Its primary advantage is the ability to perform direct analysis under polar ionic conditions, simplifying sample preparation and avoiding potential artifacts from derivatization.
The optimal method will depend on the specific requirements of the analysis, including desired resolution, analysis time, and compatibility with downstream applications such as mass spectrometry. It is recommended to screen both types of columns as outlined in the method development workflow to empirically determine the best conditions for your specific needs.
References
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2013). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of separation science, 36(16), 2585-2605. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Sousa, M., & Ribeiro, A. R. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(11), 3325. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Xu, W. J., Hong, J. H., Han, H. K., Kang, J. S., & Lee, W. (2011). Chromatographic separation of enantiomers of chiral amines or amino alcohols as 9-anthraldimine derivatives using polysaccharide derived chiral columns. Bulletin of the Korean Chemical Society, 32(7), 2493-2496. [Link]
-
Seog, D. J. H., Kien, N. van, & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Péter, A., & Forró, E. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3365. [Link]
-
Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® WH. [Link]
-
Yilmaz, H., & Yilmaz, F. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 183-193. [Link]
-
S, S., & A, S. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials, 4(4), 2821-2830. [Link]
-
Daicel Chiral Technologies. SPECIAL APPLICATIONS HPLC COLUMNS. [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
Phenomenex. The Chiral Notebook. [Link]
-
Forró, E., & Fülöp, F. (2014). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chirality, 26(8), 426-435. [Link]
-
Cornejo, A., Fraile, J. M., García, J. I., Gil, M. J., Martínez-Merino, V., Mayoral, J. A., ... & Salvatella, L. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1151. [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Amino-2-methylpentan-1-ol
Executive Summary & Chemical Identity
2-Amino-2-methylpentan-1-ol (CAS: 13893-61-3) is a sterically hindered amino alcohol.[1] While structurally homologous to the widely used 2-Amino-2-methyl-1-propanol (AMP), the pentyl chain increases its lipophilicity and boiling point.[1]
This guide supersedes generic "organic waste" protocols. Due to its dual functionality (amine + alcohol), this compound presents specific alkaline corrosivity and exothermic reactivity risks that must be managed through strict segregation.[1]
Chemical Profile for Disposal
| Parameter | Data / Characteristic | Operational Implication |
| CAS Number | 13893-61-3 | Verify on all waste tags. |
| Molecular Formula | C₆H₁₅NO | High nitrogen content; requires incineration.[1] |
| Physical State | Viscous Liquid / Low-melting Solid | May solidify in cool storage; do not heat with open flame. |
| Flash Point | > 80°C (Est.)[1] | Combustible. Classify as Class IIIA liquid.[1] |
| pH (1% aq) | ~11.0 - 12.0 | Corrosive Base. Damages biological tissue.[1] |
| Solubility | Moderate to High (Water) | Aquatic Toxin. Zero drain discharge permitted.[1] |
Hazard Characterization (The "Why" Behind the Protocol)
To ensure safety, you must understand the causality of the hazards associated with this molecule.[1]
The Alkalinity Risk
As a primary amine, 2-Amino-2-methylpentan-1-ol acts as a strong base.[1]
-
Mechanism: It accepts protons from water/acids, generating hydroxide ions (
).[1] -
Risk: Direct contact causes saponification of skin lipids (chemical burns).[1]
-
Disposal Consequence: You must verify the pH of any mixture containing this compound.[1] Adding it to an acidic waste stream without calculation will trigger a violent exothermic neutralization, potentially rupturing the container.[1][2]
Material Incompatibility[1]
-
Halogenated Solvents: Do not mix with chloroform or dichloromethane.[1] Amines can react with halocarbons to form unstable salts or carbenes under specific conditions.[1]
-
Nitrosating Agents: Strictly avoid contact with nitrites/nitrous acid to prevent the formation of carcinogenic nitrosamines.[1]
-
Metals: Corrosive to copper, brass, and aluminum.[1] Use only Stainless Steel (304/316) or HDPE/Glass containers.
Pre-Disposal Protocol: The Self-Validating System
This protocol uses a "Check-Confirm-Act" loop to prevent cross-contamination accidents.
Step 1: Waste Stream Segregation
Rule: Segregate into "Basic Organic Waste" (pH > 10).[1]
-
Do not bulk with "General Organic Solvents" unless the pH is verified neutral.[1]
Step 2: Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) jerrycans.[1]
-
Secondary Choice: Borosilicate glass (amber) for smaller volumes (< 1L).[1]
-
Prohibited: Metal cans (unless lined), standard LDPE (long-term storage risk).[1]
Step 3: Pre-Bulking Compatibility Test (The Validation Step)
Before adding 2-Amino-2-methylpentan-1-ol to a central waste drum:
-
Aliquot: Take 10 mL of the central waste stream into a beaker.
-
Spike: Add 1 mL of the amino alcohol waste.
-
Observe: Watch for heat generation (touch test), gas evolution (bubbling), or precipitation.[1]
-
Action: If any reaction occurs, the waste must be packaged separately as a "Lab Pack."
Disposal Workflow: Decision Logic
The following diagram illustrates the mandatory decision logic for routing this chemical.
Figure 1: Decision matrix for the safe segregation and disposal of amino alcohol waste.
Emergency Contingencies
Spill Response (Small Scale < 500 mL)
-
Evacuate & Ventilate: Remove ignition sources. Amino alcohol vapors can be irritating.[1][4][5][6][7]
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1]
-
Containment: Do NOT use sawdust or paper towels (combustible reaction risk).[1]
-
Correct Material: Use vermiculite, dry sand, or a commercial "Basic Neutralizing Absorbent."[1]
-
-
Cleanup: Scoop absorbed material into a disposable container. Label as "Hazardous Waste - Solid Debris (Amino Alcohol)."[1]
Exposure First Aid[1][5]
-
Skin: Wash immediately with soap and water for 15 minutes.[1] The alkaline nature often masks the initial pain of the burn; do not wait for sensation.[1]
-
Eyes: Rinse with water for 15 minutes, lifting eyelids.[1] Seek immediate ophthalmological attention.
References & Authority
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15008405, 2-Amino-2-methylpentan-1-ol.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Amines, Aliphatic.[1] (General handling guidelines for aliphatic amines). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1] Retrieved from [Link]
Sources
- 1. nswai.org [nswai.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. ethz.ch [ethz.ch]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. arcopol.eu [arcopol.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
